2-[4-(diphenylmethyl)-1-piperazinyl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
Overview
Description
2-[4-(diphenylmethyl)-1-piperazinyl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C28H27N3OS and its molecular weight is 453.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.18748367 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Research has shown that piperazine derivatives, including compounds structurally related to the one , exhibit significant antioxidant properties. For instance, a study by Andonova et al. (2014) synthesized aryl/aralkyl substituted piperazine derivatives and evaluated their antioxidant activities using various methods. The presence of certain functional groups was found to enhance antioxidant properties, suggesting potential applications in mitigating oxidative stress-related conditions (Andonova et al., 2014).
Antimicrobial Activities
Another significant application is in the development of antimicrobial agents. A range of piperazine derivatives have been synthesized and assessed for their antimicrobial efficacy. For example, Bektaş et al. (2010) reported on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, indicating that such compounds can serve as a basis for creating effective antimicrobial medications (Bektaş et al., 2010).
Synthesis of Structurally Diverse Compounds
The versatility of piperazine-based compounds enables the synthesis of a wide variety of structurally diverse molecules with potential biological activity. Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, demonstrating the chemical flexibility and potential for creating compounds with various biological activities (Mohanty et al., 2015).
Anti-inflammatory and Analgesic Properties
Further research into piperazine derivatives has revealed their potential anti-inflammatory and analgesic properties. Geronikaki et al. (2003) synthesized 4,5-disubstituted-thiazolyl amides and tested them as anti-inflammatory agents, showcasing the therapeutic potential of such compounds in treating inflammation and pain (Geronikaki et al., 2003).
Spectroscopic and Molecular Docking Studies
Spectroscopic and molecular docking studies of piperazine derivatives, such as those conducted by Subashini and Periandy (2017), provide insights into the molecular properties and potential biological interactions of these compounds, suggesting avenues for drug design and development (Subashini & Periandy, 2017).
Properties
IUPAC Name |
(5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3OS/c1-21-12-14-22(15-13-21)20-25-27(32)29-28(33-25)31-18-16-30(17-19-31)26(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,20,26H,16-19H2,1H3/b25-20+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOMLJABEYTILU-LKUDQCMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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